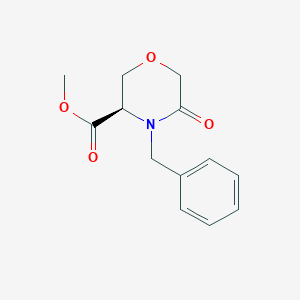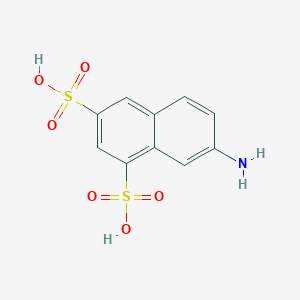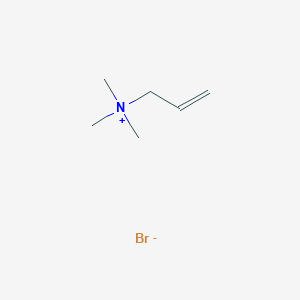
Allyltrimethylammonium bromide
Vue d'ensemble
Description
Allyltrimethylammonium bromide is a surfactant that can be used to study the forces and stability of foam films produced from soluble cationic surfactants . It is a quaternary ammonium compound .
Molecular Structure Analysis
The molecular formula of Allyltrimethylammonium bromide is C6H14BrN .Chemical Reactions Analysis
Alkyl halides, such as Allyltrimethylammonium bromide, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical And Chemical Properties Analysis
Allyltrimethylammonium bromide is a powder form with a solubility of 5% (w/v) in water . Its molecular weight is 180.09 .Applications De Recherche Scientifique
Isolation of Mucoproteins and Nucleic Acids
Allyltrimethylammonium bromide, and its relative cetyltrimethylammonium bromide (CTAB), have been employed in the isolation of mucoproteins from chronic bronchitis sputum and nucleic acids. CTAB's efficacy in precipitating acidic mucoproteins and isolating electrophoretically homogeneous mucoproteins is noteworthy (Atassi, Barker, & Stacey, 1962). Additionally, CTAB has been used for separating RNA from DNA, demonstrating its versatility in molecular biology (Jones, 1963).
Biocide Potentiation and Disinfection
In the field of disinfection, research has explored the use of cinnamic phytochemicals and derivatives to potentiate common biocides like CTAB. This study highlights CTAB's role in enhancing biocidal efficacy against bacteria like Escherichia coli and Staphylococcus aureus (Malheiro et al., 2019).
Environmental Applications
CTAB has been utilized in environmental applications such as the removal of phosphate using iron oxide nanoparticles and hexavalent chromium from aqueous solutions. Its role as a stabilizer in green synthesis and adsorption of pollutants demonstrates its environmental significance (Cao et al., 2016); (Wu et al., 2013).
Nanotechnology and Material Science
In nanotechnology, CTAB has been a critical agent for the preparation and modification of gold nanorods, aiding in reducing cytotoxicity and enhancing application potential in biomedicine (Takahashi et al., 2006). Its utility extends to the preparation of supported noble metal nanoparticle catalysts in mesostructured materials, demonstrating its versatility in materials science (Wang et al., 2010).
Additional Applications
Further applications include its use in chromatography for ion-pair reversed-phase high-performance liquid and thin-layer systems (Bieganowska, Petruczynik, & Gadzikowska, 1990), and in the study of its virucidal activity, particularly against various bacterial and mammalian viruses (Sands, 1986).
Safety And Hazards
Orientations Futures
Allyltrimethylammonium bromide has been used in the formulation of antibacterial orthodontic resins . It has also been studied for its self-assembly in a choline chloride:glycerol deep eutectic solvent . These studies suggest potential future directions for the use of Allyltrimethylammonium bromide in various applications.
Propriétés
IUPAC Name |
trimethyl(prop-2-enyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.BrH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMTUUIZTMQIFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883931 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltrimethylammonium bromide | |
CAS RN |
3004-51-1 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltrimethylammonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




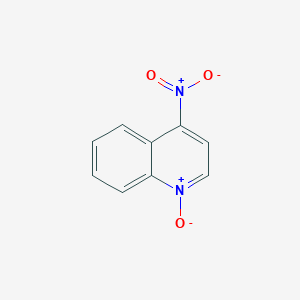

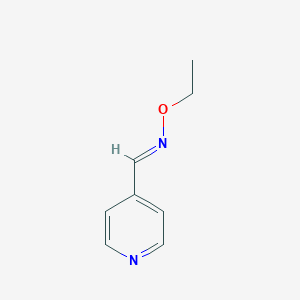


![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

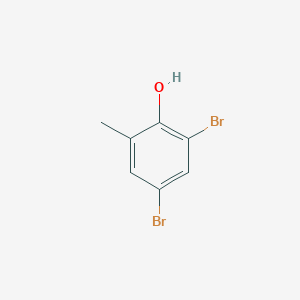
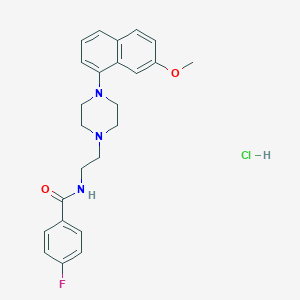
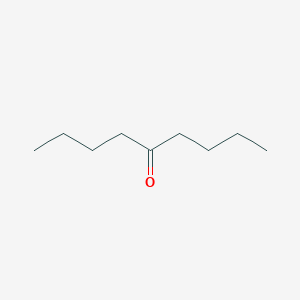
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
